N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
Description
This compound (CAS: 899749-27-0) features a benzothiazole core linked via a thioacetamide bridge to a hexahydroquinazolinone scaffold substituted with a diethylaminoethyl group. Its molecular formula is C₂₁H₂₅N₅O₂S₂, with a molecular weight of 443.6 g/mol .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[[1-[2-(diethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O2S2/c1-3-27(4-2)13-14-28-18-11-7-5-9-16(18)21(26-23(28)30)31-15-20(29)25-22-24-17-10-6-8-12-19(17)32-22/h6,8,10,12H,3-5,7,9,11,13-15H2,1-2H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXWDWOJGJLRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2-aminobenzothiazole with chloroacetyl chloride in a solvent like tetrahydrofuran. The synthesis typically yields a white solid after recrystallization from ethanol .
Anticonvulsant Activity
Research has shown promising anticonvulsant properties for compounds related to this structure. In a study evaluating various derivatives, two specific compounds demonstrated effective protection against seizures in animal models. They exhibited ED50 values of 15.4 and 18.6 mg/kg with protective indices significantly higher than standard anticonvulsants like phenytoin and carbamazepine .
Antimicrobial Activity
The benzothiazole moiety has been associated with various antimicrobial activities. A study on similar compounds indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 4.69 to 156.47 µM for different bacterial strains .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5.64 |
| Compound B | Escherichia coli | 13.40 |
| Compound C | Pseudomonas aeruginosa | 11.29 |
Structure-Activity Relationship (SAR)
The structure of benzothiazole derivatives plays a crucial role in their biological activity. Substituents on the benzothiazole ring can enhance or diminish the activity against specific targets. For example, electron-donating groups have shown to improve antibacterial efficacy .
Study on Anticonvulsant Efficacy
In an investigation focused on the anticonvulsant potential of benzothiazole derivatives, researchers synthesized various compounds and assessed their efficacy using the maximal electroshock seizure (MES) test. The results indicated that certain modifications to the benzothiazole structure could lead to enhanced anticonvulsant effects compared to traditional treatments .
Study on Antimicrobial Properties
Another study examined the antimicrobial effects of benzothiazole derivatives against several pathogens. The findings highlighted that specific structural modifications resulted in improved activity against resistant strains of bacteria, suggesting that these compounds could serve as leads for new antibiotic development .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Table 1: Structural and Molecular Comparisons
Key Observations :
- Lipophilicity: The diethylaminoethyl group in the target compound likely increases logP compared to polar substituents (e.g., nitro groups in or hydroxyethyl in ), influencing bioavailability.
- Conformational Flexibility: The hexahydroquinazolinone scaffold may enhance binding to flexible enzyme pockets compared to rigid aromatic systems (e.g., quinoxaline in ).
- Molecular Weight : The target compound (443.6 g/mol) falls within the acceptable range for drug-likeness, unlike higher-weight analogs (e.g., 490.5 g/mol in ), which may face pharmacokinetic challenges.
Pharmacological Profiles
Analgesic Activity:
- : A 1,3,4-thiadiazole derivative (MW 286.31) showed antinociceptive effects at 100 mg/kg in mice via tail-clip tests .
Anticancer Activity:
- : Nitrobenzothiazole derivatives inhibit VEGFR-2 with IC₅₀ values <1 μM . The target compound’s hexahydroquinazolinone may mimic kinase ATP-binding sites, but its lack of nitro groups could reduce off-target toxicity.
Antimicrobial Activity:
- : Triazole-acetamides exhibit broad-spectrum activity (MIC 4–16 μg/mL) . The target compound’s sulfur-rich structure may similarly disrupt microbial membranes or enzymes.
Molecular Docking and Predictive Studies
- : Nitrobenzothiazole hybrids bind VEGFR-2 via hydrogen bonding with Glu883 and hydrophobic interactions .
- : Trifluoromethylbenzothiazole derivatives target CK1 isoforms with >50% inhibition at 10 μM .
Hypothesis for Target Compound: The diethylaminoethyl group could engage ionic interactions with acidic residues, while the hexahydroquinazolinone scaffold may occupy hydrophobic pockets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing derivatives of N-(benzo[d]thiazol-2-yl)thioacetamide scaffolds, and how can reaction conditions be optimized?
- Methodology : Derivatives of this scaffold are typically synthesized via nucleophilic substitution or coupling reactions. For example, thiol-containing intermediates (e.g., 2-mercaptohexahydroquinazolinone) can react with α-bromoacetamide derivatives under reflux in polar aprotic solvents (e.g., acetone or DMF) with anhydrous potassium carbonate as a base . Optimization involves adjusting reaction time (3–20 hours), temperature (60–100°C), and stoichiometric ratios (1:1 to 1:2). Purification via recrystallization (ethanol or ethyl acetate) yields compounds with 21–33% efficiency .
- Validation : Confirm product purity using melting points, elemental analysis (C, H, N), and spectroscopic methods (1H/13C NMR, MS). Discrepancies between calculated and observed elemental composition (e.g., ±0.2% for carbon) indicate impurities .
Q. How can structural ambiguities in thiazole- and quinazolinone-containing acetamides be resolved using spectroscopic techniques?
- Methodology : Assign key NMR signals to resolve regiochemistry:
- 1H NMR : Thiazole protons resonate at δ 7.0–8.5 ppm, while the hexahydroquinazolinone scaffold shows characteristic peaks for NH (δ 10–12 ppm) and diethylaminoethyl groups (δ 2.5–3.5 ppm for CH2, δ 1.0–1.5 ppm for CH3) .
- 13C NMR : Carbonyl groups (C=O) appear at δ 165–175 ppm; sulfur-linked carbons (C-S) are deshielded to δ 40–50 ppm .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding modes of thioacetamide derivatives to biological targets (e.g., enzymes or receptors)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., kinases or cytochrome P450). Key steps:
Prepare ligand structures (protonation states, tautomers) via quantum mechanical optimization (DFT/B3LYP/6-31G*).
Define binding pockets using grid boxes centered on catalytic residues.
Validate docking poses by comparing with experimental data (e.g., IC50 values) or co-crystallized ligands .
- Case Study : Docking studies on similar compounds (e.g., benzimidazole-triazole-thiazole hybrids) revealed hydrogen bonding with active-site residues (e.g., Asp189 in trypsin-like proteases) and π-π stacking with aromatic side chains .
Q. How can contradictions in biological activity data (e.g., cytotoxicity vs. antioxidant effects) be systematically analyzed for structurally related analogs?
- Methodology :
Data Normalization : Compare IC50/EC50 values under standardized assays (e.g., MTT for cytotoxicity, DPPH for antioxidant activity).
SAR Analysis : Identify substituents linked to divergent activities. For example:
- Electron-withdrawing groups (e.g., Cl, NO2) on the benzothiazole ring enhance cytotoxicity but reduce antioxidant capacity.
- Diethylaminoethyl groups improve solubility but may sterically hinder target interactions .
Mechanistic Studies : Use ROS (reactive oxygen species) detection assays or apoptosis markers (Annexin V) to differentiate modes of action .
Q. What are the limitations of traditional synthetic routes, and how can AI-driven reaction design (e.g., ICReDD methods) improve efficiency?
- Limitations : Low yields (e.g., 21–33% in nucleophilic substitutions ), side reactions (e.g., oxidation of thiols), and tedious purification steps.
- AI Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
